molecular formula C27H25N5O3 B4327706 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B4327706
M. Wt: 467.5 g/mol
InChI Key: LKMAKAZYDJZGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole, also known as APO, is a synthetic compound that is widely used in scientific research. It belongs to the class of oxadiazoles, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. APO has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has also been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases. 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole also inhibits the activity of MMP-9, an enzyme that is involved in the degradation of extracellular matrix, which is important for maintaining tissue integrity. In addition, 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has been found to regulate the expression of various genes that are involved in inflammation, cell growth, and apoptosis.

Advantages and Limitations for Lab Experiments

2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It also exhibits a range of biological activities, making it a useful tool for investigating various signaling pathways and disease processes. However, 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research on 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole. One direction is to investigate its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate its mechanisms of action, particularly its effects on various signaling pathways. Further studies are also needed to determine the optimal dosage and administration of 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole, as well as its potential side effects. Overall, the research on 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has the potential to lead to the development of new therapeutic agents for a range of diseases.

Scientific Research Applications

2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its biological activities, particularly its anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells. 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. In addition, 2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has been investigated for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.

properties

IUPAC Name

2-[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c33-32(34)22-8-4-5-20(12-22)25-28-29-26(35-25)23-16-31(21-6-2-1-3-7-21)30-24(23)27-13-17-9-18(14-27)11-19(10-17)15-27/h1-8,12,16-19H,9-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMAKAZYDJZGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C5=NN=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazol-4-YL]-5-(3-nitrophenyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-[3-(1-adamantyl)-1-phenyl-1H-pyrazol-4-yl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

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